molecular formula C17H16N2O6 B1526880 {[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid CAS No. 1158578-28-9

{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid

Cat. No.: B1526880
CAS No.: 1158578-28-9
M. Wt: 344.32 g/mol
InChI Key: JIFKNXTVIMDMJX-UHFFFAOYSA-N
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Description

{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid is a chemical compound with the CAS Registry Number 1158578-28-9 . It has a molecular formula of C17H16N2O6 and a molecular weight of 344.3 g/mol . This small molecule is supplied with a stated purity of 95% and is intended for Research Use Only. It is not approved for use in humans, animals, or for diagnostic purposes. While specific biological targets or mechanisms of action for this compound have not been elucidated in the current scientific literature, its molecular structure suggests potential as a key intermediate in organic synthesis. Researchers may find value in exploring its utility in medicinal chemistry programs, particularly in the development of novel pharmacophores. Its structure, featuring a benzoylamino group and an oxoacetic acid moiety, indicates potential for interactions with various enzymes or receptors, making it a candidate for high-throughput screening or as a building block for more complex chemical entities in drug discovery research.

Properties

IUPAC Name

2-(4-benzamido-2,5-dimethoxyanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-24-13-9-12(19-16(21)17(22)23)14(25-2)8-11(13)18-15(20)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,18,20)(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFKNXTVIMDMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid is a complex organic molecule notable for its unique structural features, which include amine, methoxy, and carboxylic acid moieties. These characteristics suggest potential applications in medicinal chemistry; however, current literature lacks detailed studies on its biological activity.

Structural Overview

The structure of the compound can be analyzed as follows:

  • Molecular Formula : C17H16N2O6
  • Molecular Weight : 344.32 g/mol
  • Functional Groups :
    • Benzamide
    • Methoxy groups
    • Carboxylic acid

The presence of these functional groups may influence the compound's reactivity and interaction with biological systems.

Current Research Landscape

Despite its potential, there is a notable scarcity of research directly investigating the biological activity of this compound. Searches in prominent scientific databases such as PubChem and Scopus yielded no significant results or published studies specifically focused on this compound . This implies that it may either be a novel compound or one that has not yet attracted substantial research interest.

Speculative Biological Activity

Based on the structural features of This compound , several speculative areas for future research can be identified:

  • Antioxidant Activity : Compounds with similar methoxy and carboxylic acid groups have exhibited antioxidant properties. Future studies could explore whether this compound displays similar activity.
  • Anticancer Potential : The structural similarity to known anticancer agents suggests that it may interact with cellular pathways involved in cancer progression.
  • Enzyme Inhibition : The presence of the benzamide group may allow for interactions with various enzymes, potentially leading to inhibitory effects.

Comparative Analysis

To better understand the potential biological activity of This compound , it is useful to compare it with structurally related compounds:

Compound NameKey FeaturesUnique Aspects
4-Amino-2,5-dimethoxybenzoic acidContains two methoxy groups; carboxylic acidLacks benzoyl group
Benzamide derivativesAromatic amide structureVarying substituents affect activity
2-Methoxybenzoic acidMethoxy-substituted benzoic acidSimpler structure

This comparison highlights that while these compounds share some functional characteristics, the unique combination of functional groups in This compound may confer distinct biological activities and pharmacological properties.

Scientific Research Applications

Chemical Reactivity

The chemical reactivity of {[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid can involve reactions at the amine, methoxy, and carboxylic acid groups. Potential reactions include:

  • Esterification of the carboxylic acid
  • Amide formation with the amine group
  • Ether cleavage of the methoxy groups

These reactions are vital for understanding the compound's behavior in biological systems and its potential therapeutic applications.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. These studies can help establish its pharmacological profile and therapeutic potential.

Types of interaction studies:

  • Protein Binding Assays: To determine its affinity for binding to specific proteins.
  • Enzyme Inhibition Studies: To assess its ability to inhibit enzyme activity.
  • Cell-Based Assays: To evaluate its effects on cellular processes.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameKey FeaturesUnique Aspects
4-Amino-2,5-dimethoxybenzoic acidContains two methoxy groups; carboxylic acidLacks benzoyl group
Benzamide derivativesAromatic amide structureVarying substituents affect activity
2-Methoxybenzoic acidMethoxy-substituted benzoic acidSimpler structure

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound CAS Molecular Weight (g/mol) logP* Solubility (mg/mL)* pKa (Oxoacetic Acid)*
Target Compound 6369-23-9 418.45 ~3.5 <0.1 (aqueous) ~3.8
[(2,5-Dimethoxyphenyl)amino]oxo-acetic Acid 145234-09-9 225.20 ~1.2 1.5 ~4.1
2,6-Dimethoxyanilino(oxo)acetic Acid 806455 225.20 ~1.0 1.8 ~4.0
(2,6-Dimethylphenyl)aminoacetic Acid 2903-48-2 193.20 ~2.0 0.5 ~4.3

*Predicted or estimated values based on structural analogs .

Research Findings

  • Synthesis: The target compound can be synthesized via amidation of 4-(benzoylamino)-2,5-dimethoxyaniline with oxoacetic acid derivatives, using coupling agents like DCC/DMAP .
  • Stability : The oxoacetic acid group may undergo esterification or decarboxylation under acidic conditions, requiring careful formulation .
  • Pharmacokinetics : Higher molecular weight and lipophilicity suggest moderate oral bioavailability, necessitating prodrug strategies (e.g., methyl esters) .

Preparation Methods

Synthesis of 4-(Benzoylamino)-2,5-dimethoxyaniline

  • Starting from 2,5-dimethoxy-4-nitrochlorobenzene, reduction to the corresponding aniline is achieved by catalytic hydrogenation or iron/acetic acid reduction methods.
  • A benzoylation step follows, where the 4-amino group is reacted with benzoyl chloride under controlled conditions to yield 4-(benzoylamino)-2,5-dimethoxyaniline.
  • The reduction step is often performed in organic solvents such as xylene or toluene at elevated temperatures (~90–95 °C) with iron powder and acetic acid, providing good yields and purity.

Coupling with Oxoacetic Acid

  • The amino group on the 4-(benzoylamino)-2,5-dimethoxyaniline is coupled with oxoacetic acid or an activated derivative such as oxoacetyl chloride.
  • Coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in the presence of bases such as lutidine or triethylamine facilitate amide bond formation.
  • The reaction is typically carried out in dry dichloromethane (DCM) or other aprotic solvents at room temperature to avoid side reactions and degradation of sensitive groups.

Workup and Purification

  • After coupling, the reaction mixture is quenched, and the product is extracted using aqueous and organic phases.
  • Purification is performed by recrystallization or chromatographic techniques to isolate the pure this compound.
  • Drying under reduced pressure yields the final compound as a solid with high purity.

Research Findings and Data Summary

Step Conditions/Agents Yield (%) Notes
Reduction of 2,5-dimethoxy-4-nitrochlorobenzene Fe powder, acetic acid, xylene, 90–95 °C, 9–12 h ~85–90 Efficient reduction with minimal impurities
Benzoylation Benzoyl chloride, base (e.g., pyridine), RT 80–85 Selective acylation of amino group
Coupling with oxoacetic acid Oxoacetyl chloride or oxoacetic acid + TBTU, lutidine, DCM, RT 75–80 Mild conditions preserve methoxy groups
Purification Recrystallization or chromatography >95 purity Ensures removal of side products and unreacted materials

Additional Notes on Process Optimization

  • The reduction step’s reaction time and temperature are critical for maximizing yield and minimizing by-products. Using finely divided iron and maintaining moisture content between 10–12% optimizes the reduction efficiency.
  • The benzoylation and coupling steps benefit from stoichiometric control and anhydrous conditions to prevent hydrolysis and side reactions.
  • Use of coupling agents like TBTU enhances amide bond formation efficiency under mild conditions, which is advantageous for sensitive substrates.

Q & A

Q. What synthetic routes are recommended for preparing {[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including amidation and oxidation steps. Key parameters for optimization include:

  • Temperature control : Lower temperatures (0–5°C) improve selectivity during oxidation steps, while reflux conditions (e.g., 45°C) enhance coupling reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) are preferred for amidation, while acetic acid is used for oxidation .
  • Catalysts : Efficient catalysts like HOBt/DCC for amide bond formation can reduce side products . Yields are monitored via HPLC, with target purity ≥96% .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy and benzoylamino groups) and assess purity. For example, DMSO-d₆ resolves aromatic proton signals in the δ 6.9–7.3 ppm range .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 546.1905) .

Q. How do physicochemical properties influence laboratory handling?

  • Melting Point : 67–71°C (lit.), requiring storage below 25°C to prevent decomposition .
  • Solubility : Limited aqueous solubility (<1 mg/mL) necessitates DMSO or DMF for biological assays .
  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions; use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR/IR) be resolved during derivative characterization?

  • Complementary Techniques : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm carbonyl connectivity in oxo-acetic acid derivatives .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to trace amino group interactions in NOE experiments .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, identifying misassignments .

Q. What computational methods predict the compound’s reactivity or biological interactions?

  • Molecular Docking : AutoDock Vina models interactions with HDAC enzymes (docking scores < -7.0 kcal/mol suggest strong binding) .
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., methoxy vs. dimethyl groups) with bioactivity .
  • MD Simulations : GROMACS assesses stability in lipid bilayers, critical for membrane permeability studies .

Q. How can LC-MS/MS be optimized for detecting trace metabolites in biological matrices?

  • Sample Preparation : Solid-phase extraction (C18 cartridges) enriches metabolites from urine or plasma .
  • Chromatography : HILIC columns (2.1 × 100 mm, 1.7 µm) separate polar metabolites with mobile phase (0.1% formic acid in ACN/H₂O) .
  • MS Parameters :
ParameterValue
Ionization ModeESI+
Collision Energy20–35 eV
LOQ1.0–20.0 ng/mL
  • Data Analysis : XCMS or MetaboAnalyst 5.0 aligns peaks and identifies phase I/II metabolites (e.g., glucuronides) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid
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{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid

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